GRI977143 Exhibits 3-Fold Higher Potency at LPA2 than the Weaker Agonist NSC12404
GRI977143 activates the LPA2 receptor with an EC50 of 3.3 μM, which is approximately 3-fold more potent than the structurally related non-lipid agonist NSC12404 (EC50 = 9.5 μM) identified from the same virtual screening campaign [1]. This difference in potency is substantial enough to impact effective concentration ranges in cellular assays, with GRI977143 achieving maximal receptor activation at lower concentrations, thereby reducing the risk of off-target effects associated with higher compound loading.
| Evidence Dimension | LPA2 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | 3.3 μM |
| Comparator Or Baseline | NSC12404: 9.5 μM |
| Quantified Difference | 2.88-fold higher potency for GRI977143 |
| Conditions | Calcium mobilization assay in RH7777 cells stably expressing human LPA2 receptor |
Why This Matters
This 3-fold potency advantage allows researchers to use GRI977143 at lower concentrations to achieve equivalent LPA2 activation, minimizing potential non-specific or off-target effects that could confound data interpretation.
- [1] Kiss GN, Fells JI, Gupte R, et al. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions. Mol Pharmacol. 2012;82(6):1162-1173. doi:10.1124/mol.112.079699 View Source
